5,6-Dibromopyridin-3-ol
Overview
Description
5,6-Dibromopyridin-3-ol is an organic compound with the chemical formula C5H3Br2NO. It belongs to the pyridine family and is characterized by the presence of two bromine atoms at the 5th and 6th positions and a hydroxyl group at the 3rd position on the pyridine ring. This compound is a white to light yellow solid, soluble in organic solvents such as ethanol and methylene chloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific steps are as follows :
- Dissolve 2,6-dibromopyridine in ethanol.
- Add a small amount of sodium hydroxide (NaOH) to the solution.
- Allow the reaction to proceed for several hours under stirring.
- Obtain 5,6-Dibromopyridin-3-ol by filtering, washing, and drying the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromopyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new products.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Sodium Hydroxide (NaOH): Used in the preparation of this compound from 2,6-dibromopyridine.
Ethanol: Solvent used in the synthesis process.
Major Products Formed
Substituted Pyridines: Products formed from substitution reactions involving the bromine atoms.
Scientific Research Applications
5,6-Dibromopyridin-3-ol is a versatile compound with various applications in scientific research:
Organic Synthesis: Used as a reagent in the preparation of benzopyrrole compounds.
Coordination Chemistry: Acts as a ligand in the formation of coordination complexes.
Drug Discovery: Explored for its potential therapeutic applications due to its unique chemical properties.
Environmental Applications: Studied for its potential use in environmental remediation.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Similar structure but lacks the hydroxyl group at the 3rd position.
3,5-Dibromopyridine: Another brominated pyridine with bromine atoms at different positions.
6-Bromopyridin-3-ol: Contains only one bromine atom and a hydroxyl group.
Properties
IUPAC Name |
5,6-dibromopyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKDBYIFNCCJFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856698 | |
Record name | 5,6-Dibromopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379368-82-7 | |
Record name | 5,6-Dibromopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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